5-(3-Aminopropyl)piperidin-2-one
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Overview
Description
5-(3-Aminopropyl)piperidin-2-one is a synthetic compound that belongs to the class of piperidinones. It has the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This compound is characterized by a piperidine ring substituted with an aminopropyl group at the 5-position and a ketone group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using transition metal catalysts such as cobalt, ruthenium, or nickel . Another approach involves the use of a base-free Pd(DMSO)2(TFA)2 catalyst for the Wacker-type aerobic oxidative cyclization of alkenes .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often employs hydrogenation of pyridine over molybdenum disulfide catalysts . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminopropyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary alcohols
Substitution: Various substituted piperidinones
Scientific Research Applications
5-(3-Aminopropyl)piperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including antiproliferative activity.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Aminopropyl)piperidin-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit tubulin polymerization, leading to antiproliferative effects . The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness
5-(3-Aminopropyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
5-(3-aminopropyl)piperidin-2-one |
InChI |
InChI=1S/C8H16N2O/c9-5-1-2-7-3-4-8(11)10-6-7/h7H,1-6,9H2,(H,10,11) |
InChI Key |
FRGKQCIHRCRHAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCC1CCCN |
Origin of Product |
United States |
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